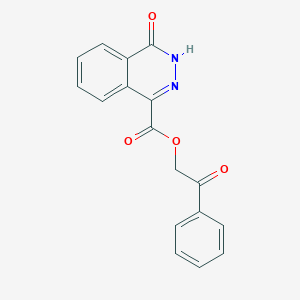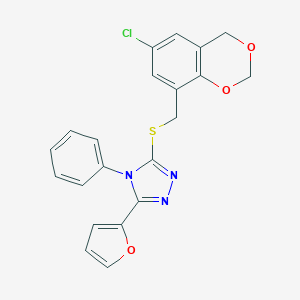![molecular formula C26H22N4O2S2 B299721 2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone](/img/structure/B299721.png)
2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. For example, in cancer research, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In antiviral research, it has been found to inhibit the activity of the viral protease, an enzyme required for viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone are dependent on the specific application and concentration used. In cancer research, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. In antiviral research, it has been found to reduce viral load and inhibit viral replication. In antimicrobial research, it has been shown to disrupt bacterial cell membrane integrity and inhibit bacterial growth.
实验室实验的优点和局限性
The advantages of using 2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple targets. However, its limitations include its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
未来方向
For 2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone include the development of analogs with improved pharmacokinetic properties and the investigation of its potential applications in other fields, such as neurodegenerative diseases and inflammation. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of 2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone involves the reaction of 4-ethoxyaniline, 2-bromo-1,3-thiazole, and 2-mercaptoacetic acid in the presence of a base catalyst. The resulting intermediate is then reacted with 3-phenyl-4(3H)-quinazolinone to yield the final product. This method has been optimized to yield high purity and yield of the compound.
科学研究应用
2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone has been studied for its potential applications in various scientific research fields. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In antiviral research, it has been shown to inhibit the replication of HIV-1 and hepatitis C virus. In antimicrobial research, it has been found to exhibit activity against both Gram-positive and Gram-negative bacteria.
属性
分子式 |
C26H22N4O2S2 |
|---|---|
分子量 |
486.6 g/mol |
IUPAC 名称 |
2-[[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methylsulfanyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H22N4O2S2/c1-2-32-21-14-12-18(13-15-21)27-25-28-19(16-33-25)17-34-26-29-23-11-7-6-10-22(23)24(31)30(26)20-8-4-3-5-9-20/h3-16H,2,17H2,1H3,(H,27,28) |
InChI 键 |
VIMAHXHKWAUAAB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
规范 SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)
![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)




![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)
![3,5-dimethoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299658.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide](/img/structure/B299662.png)